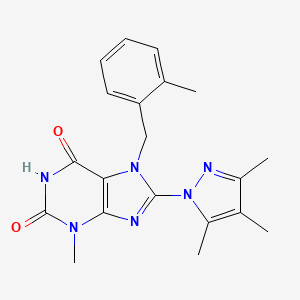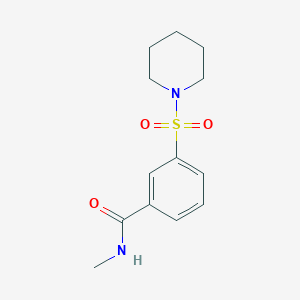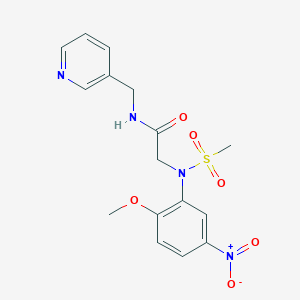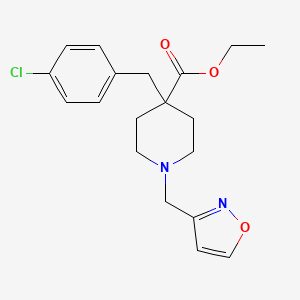![molecular formula C18H18N2 B4626419 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine
説明
4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine is a compound of interest in the field of organic chemistry, particularly in the synthesis of nitrogen-containing heterocycles. These compounds are significant due to their presence in biologically active molecules and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine often involves palladium-catalyzed intramolecular arylation and three-component cyclocondensation reactions. Techniques include acid-catalyzed cyclocondensation of aniline derivatives with aromatic aldehydes and cyclopentadiene, leading to various substituted cyclopenta[c]quinolines (Tolstikov et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds features a cyclopenta[c]quinoline core, often with substitutions at various positions. The structure is characterized by X-ray crystallography, revealing details about the molecular conformation and intramolecular interactions, which are crucial for understanding the chemical reactivity and physical properties (Sakurai, Noguchi, & Nishibe, 2010).
Chemical Reactions and Properties
4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine and its derivatives undergo various chemical reactions, including ozonolysis, leading to stable ozonides with specific configurations. These reactions are essential for further functionalization of the cyclopenta[c]quinoline scaffold and the development of new compounds with potential biological activities (Tolstikov et al., 2014).
科学的研究の応用
Synthesis of Cyclopenta[b]quinoline Derivatives
A series of new cyclopenta[b]quinoline derivatives were synthesized through a three-component condensation process. This synthesis involved the use of naphthalen-2-amine or naphthalene-1,5-diamine with substituted benzaldehydes and cyclopentane-1,3-dione. Such synthetic processes are crucial for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Kozlov, Zhikharko, & Basalaeva, 2018).
Antibacterial and Antifungal Activities
Compounds structurally related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine have been studied for their antibacterial and antifungal activities. For instance, certain derivatives demonstrated potent activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Chopde, Pagadala, Meshram, & Jetti, 2011).
Luminescent Properties in Platinum(II) Complexes
The compound and its derivatives have been utilized in the synthesis of luminescent tridentate N^C*N platinum(II) complexes. These complexes exhibit high luminescence and are studied for their potential in various applications like organic light-emitting diodes (OLEDs) and bioimaging (Vezzu et al., 2011).
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for cyclopenta[b]quinoline derivatives. These methods often involve innovative approaches like thermal ring-expansion, offering new pathways to create complex molecular structures (Zehr, Kayali, Peña‐Cabrera, Robles-Resendiz, & Villanueva-Rendon, 2008).
Apoptosis Induction in Cancer Cells
Certain derivatives of the compound have been identified as potent inducers of apoptosis in cancer cells. This suggests their potential use in the development of new anticancer therapies (Zhang et al., 2008).
Antimicrobial Agents
Research into the antimicrobial properties of quinolin-8-ol derivatives related to 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine has shown promising results against both gram-positive and gram-negative bacteria, highlighting their potential in treating infections (Sharma, Hussain, & Amir, 2008).
特性
IUPAC Name |
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNMGOVFQIUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)


![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)
![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)
![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)


![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)


![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)